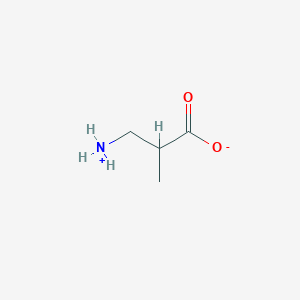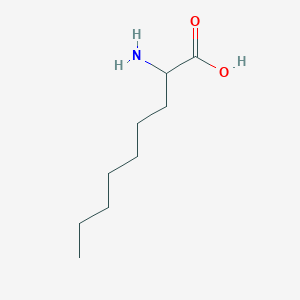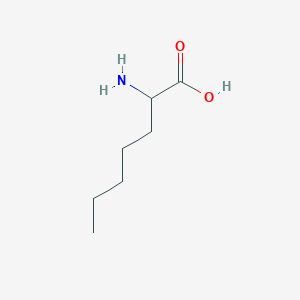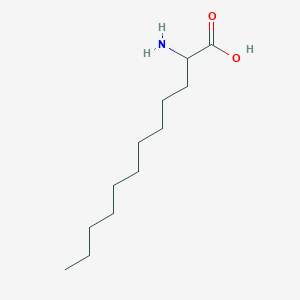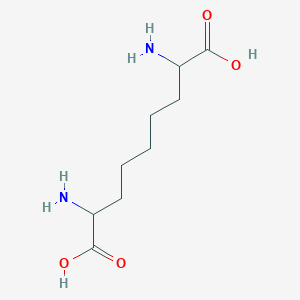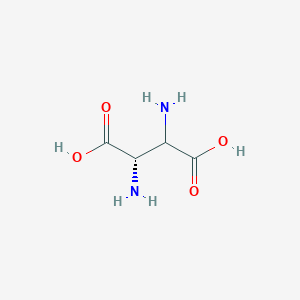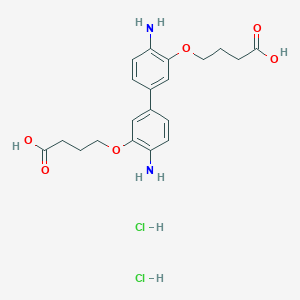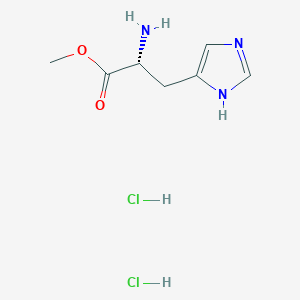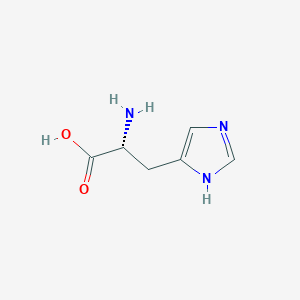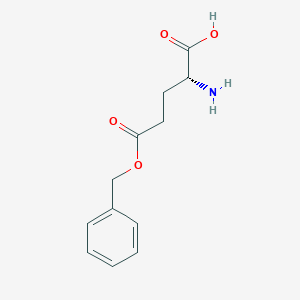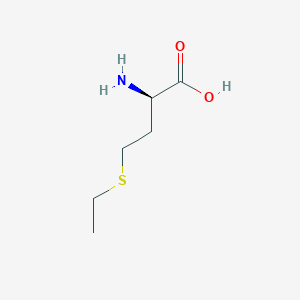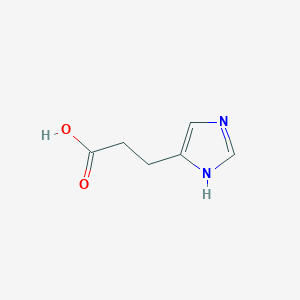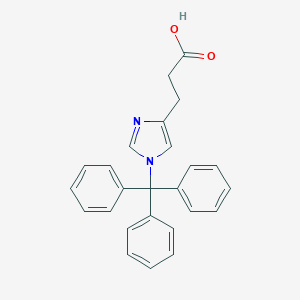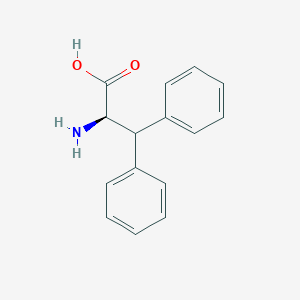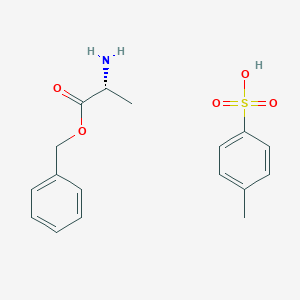
O-Benzyl-D-alanine toluene-p-sulphonate
Descripción general
Descripción
O-Benzyl-D-alanine toluene-p-sulphonate, also known as D-alanine benzyl ester p-toluenesulfonate, is a compound with the molecular formula C17H21NO5S . It is a benzoxazine derivative used as a modulator of chemokine receptors for the treatment of inflammatory and immunoregulatory diseases .
Molecular Structure Analysis
The molecular structure of O-Benzyl-D-alanine toluene-p-sulphonate consists of a D-alanine molecule that has been esterified with a benzyl group and a toluene-p-sulphonate group . The exact 3D structure is not available as conformer generation is disallowed since it is a mixture or salt .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Sulphonate as a Leaving Group in Synthesis : Research has explored the role of sulphonates, including toluene-p-sulphonates, in various synthesis reactions. For instance, the reactivity of benzyl azoxytoluene-p-sulphonate in solvolysis reactions demonstrates the utility of sulphonates as leaving groups in creating complex organic molecules (Maskill, 1986). This type of chemical reactivity is crucial for synthesizing novel compounds and understanding reaction mechanisms.
Synthesis of C-nucleosides : Another application is in the synthesis of C-nucleosides, where toluene-p-sulphonate groups facilitate key steps in constructing nucleoside analogs, as described in the synthesis of tri-O-benzyl-D-ribofuranosylethyne, highlighting the role of benzyloxy participation in nucleoside chemistry (Aslani-Shotorbani et al., 1981).
Polymer Chemistry
Polymer Synthesis and Characterization : Sulphonate groups, specifically p-toluene sulphonic acid, have been used to synthesize and modify the properties of polymers like polyaniline and poly(o-toluidine). These studies reveal the impact of sulphonates on the thermal stability, conductivity, and overall behavior of conducting polymers, indicating potential applications in electronic materials (Kulkarni & Viswanath, 2004).
Environmental Microbiology
Degradation of Arylsulphonates by Micro-organisms : Environmental microbiology research has uncovered the ability of certain Pseudomonas species to degrade arylsulphonates, including toluene-p-sulphonates. This degradation process, crucial for the bioremediation of sulphonate-containing pollutants, involves the breakdown of complex sulphonates into simpler, non-toxic compounds, demonstrating the intersection of organic chemistry and environmental science (Cain & Farr, 1968).
Propiedades
IUPAC Name |
benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPHJSSBMABBD-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine benzyl ester p-toluenesulfonate salt | |
CAS RN |
41036-32-2 | |
| Record name | D-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-D-alanine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041036322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-benzyl-D-alanine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



